molecular formula C18H19N3O2 B2562997 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea CAS No. 922850-37-1

1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B2562997
CAS No.: 922850-37-1
M. Wt: 309.369
InChI Key: UDVJVTXUVJBJLA-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas This compound features an indole ring substituted with an ethyl group at the nitrogen atom and a methoxyphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 3-methoxyaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The urea moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 1-(1-ethyl-1H-indol-3-yl)-3-phenylurea.

    Substitution: Formation of 1-(1-ethyl-1H-indol-3-yl)-3-(3-substituted phenyl)urea.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(1-ethyl-1H-indol-3-yl)-3-phenylurea
  • 1-(1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea
  • 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea

Uniqueness: 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea is unique due to the specific substitution pattern on the indole and phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring can enhance its solubility and potentially its interaction with biological targets.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-21-12-16(15-9-4-5-10-17(15)21)20-18(22)19-13-7-6-8-14(11-13)23-2/h4-12H,3H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVJVTXUVJBJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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